9,10-Dihydroxy-12,13-epoxyoctadecanoate
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Overview
Description
9,10-Dihydroxy-12,13-epoxyoctadecanoate is a hydroxy fatty acid.
Scientific Research Applications
Hydrolysis and Industrial Applications
- Hydrolysis with Alumina : A study demonstrated that the epoxide derivative of oleic acid, methyl 9,10-epoxyoctadecanoate, undergoes hydrolysis when exposed to alumina, leading to the formation of polyhydroxy materials. These materials have potential for several industrial applications (Piazza, Nuñez, & Foglia, 2003).
Epoxyoctadecanoic Acid in Plant Cutins and Suberins
- Presence in Plant Polymers : Epoxy acids, including 9,10-epoxyoctadecanoic acid, are significant constituents of plant cutins and suberins. They can comprise up to 60% of the total monomers in some polymers, indicating their importance in plant biology (Holloway & Deas, 1973).
Epoxyoctadecanoic Acids in PVC Stabilization
- Poly(vinyl chloride) Stabilization : The role of methyl 9,10-epoxyoctadecanoate in stabilizing poly(vinyl chloride) (PVC) has been examined, showcasing its transformation products and mechanisms in heat-processed PVC (Gilbert & Startin, 1980).
Role in Biological Functions and Disease States
- Biological Significance : Linoleic acid metabolites like 9,10-epoxyoctadecenoic acid and related compounds have been studied for their roles in cytotoxic processes, immune response, and brown adipose tissue activation, among other functions (Hildreth, Kodani, Hammock, & Zhao, 2020).
Synthesis and Transformation
- Synthesis Approaches : Research has focused on synthesizing variants of epoxyoctadecanoic acids, demonstrating methods and potential applications in different fields. Studies have shown the synthesis from various sources, including castor oil, and detailed the transformation products and mechanisms (Mhaskar & Mani, 1994).
properties
Product Name |
9,10-Dihydroxy-12,13-epoxyoctadecanoate |
---|---|
Molecular Formula |
C18H34O5 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
9,10-dihydroxy-11-(3-pentyloxiran-2-yl)undecanoic acid |
InChI |
InChI=1S/C18H34O5/c1-2-3-7-11-16-17(23-16)13-15(20)14(19)10-8-5-4-6-9-12-18(21)22/h14-17,19-20H,2-13H2,1H3,(H,21,22) |
InChI Key |
ZOMBDDWLMOSVKT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C(O1)CC(C(CCCCCCCC(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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